molecular formula C20H27NO2 B2918049 N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE CAS No. 433321-07-4

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE

Cat. No.: B2918049
CAS No.: 433321-07-4
M. Wt: 313.441
InChI Key: PENVVKIKYKDUTP-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE is a compound that features an adamantane moiety linked to a benzamide structure Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the adamantane moiety.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Future Directions

The future directions for “N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide” and other adamantane derivatives could involve further exploration of their synthesis, chemical transformations, and potential applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE typically involves the reaction of 2-(adamantan-1-yl)ethylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-[2-(adamantan-1-yl)ethyl]-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(ADAMANTAN-1-YL)ETHYL]-4-HYDROXYBENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[2-(ADAMANTAN-1-YL)ETHYL]-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

    N-[2-(ADAMANTAN-1-YL)ETHYL]-4-CHLOROBENZAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The adamantane moiety also contributes to its stability and potential therapeutic applications, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-23-18-4-2-17(3-5-18)19(22)21-7-6-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENVVKIKYKDUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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